N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of Acetamide: The acetamide group can be introduced by reacting the chloronitrophenyl compound with an appropriate acetamide derivative under controlled conditions.
Etherification: The methoxyphenoxy group can be introduced through an etherification reaction, typically involving the reaction of a phenol derivative with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar steps as described above, but with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions, use of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-(4-methoxyphenoxy)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(4-methoxyphenoxy)acetic acid and the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: As a potential herbicide or pesticide due to its ability to interfere with specific biological pathways in plants or pests.
Materials Science: As a precursor for the synthesis of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. In agricultural chemistry, it might interfere with essential biological pathways in plants or pests, leading to their death or inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-nitrophenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, solubility, and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-11-3-5-12(6-4-11)23-9-15(19)17-14-7-2-10(18(20)21)8-13(14)16/h2-8H,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHPIAXIQUIWOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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